LEI-401

Descripción general

Descripción

- LEI-401 es un inhibidor selectivo y potente de NAPE-PLD (N-acilfosfatidiletanolamina fosfolipasa D). Es notable por su capacidad de atravesar la barrera hematoencefálica de manera efectiva .

- NAPE-PLD desempeña un papel crucial en la biosíntesis de N-aciletanolaminas (NAE), que son moléculas de señalización lipídica involucradas en varios procesos fisiológicos.

Mecanismo De Acción

- LEI-401 inhibe NAPE-PLD, reduciendo los niveles de NAE en el cerebro. Esta modulación afecta el comportamiento emocional en ratones .

- Los objetivos moleculares y las vías involucradas en este proceso siguen siendo un área de investigación activa.

Análisis Bioquímico

Biochemical Properties

LEI-401 interacts with the enzyme NAPE-PLD, which is considered the major anandamide biosynthetic enzyme . It inhibits NAPE-PLD-mediated N-acylethanolamine (NAE) biosynthesis both in vitro and in vivo . This interaction with NAPE-PLD is crucial for the production of bioactive lipids, including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and anandamide .

Cellular Effects

This compound has been shown to reduce levels of N-acylethanolamines (NAEs) in a neuroblastoma cell line in vitro . It also reduces anandamide levels in mouse brain in vivo and impairs fear extinction . These effects indicate that this compound has a significant impact on cellular processes and functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to NAPE-PLD, inhibiting the enzyme’s activity and thereby reducing the production of NAEs . This inhibition mimics the activity of a cannabinoid CB1 receptor antagonist .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce a broad range of NAEs including anandamide in neuronal cells . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dosage of 30 mg/kg . This dosage was found to show a dose-dependent reduction of NAEs . Its high dosing may give rise to off-target interactions and toxicity issues, especially after repeated administration .

Metabolic Pathways

This compound is involved in the metabolic pathway of NAEs. By inhibiting NAPE-PLD, it reduces the production of NAEs, including anandamide . This impacts the overall metabolic flux and levels of these metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. It is known to be a CNS-active compound, indicating that it can cross the blood-brain barrier .

Métodos De Preparación

Rutas de Síntesis: La ruta de síntesis para LEI-401 implica varios pasos, comenzando desde precursores fácilmente disponibles. Desafortunadamente, los detalles específicos sobre la vía sintética no se divulgan ampliamente en la literatura.

Condiciones de Reacción: A partir de ahora, las condiciones de reacción exactas para la síntesis de this compound siguen siendo propiedad.

Producción Industrial: La información con respecto a los métodos de producción industrial a gran escala también es limitada.

Análisis De Reacciones Químicas

Reactividad: LEI-401 probablemente experimenta diversas reacciones químicas debido a sus grupos funcionales. Estas reacciones pueden incluir oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes: Si bien los reactivos y condiciones específicos no están disponibles, los reactivos típicos de la química orgánica (como los oxidantes, los agentes reductores y los catalizadores) probablemente estarían involucrados.

Productos Mayores: Los productos principales formados durante estas reacciones dependerían de las transformaciones específicas. Desafortunadamente, los estudios detallados sobre la reactividad de this compound son escasos.

Aplicaciones Científicas De Investigación

Química: LEI-401 sirve como una herramienta valiosa para estudiar la función de NAPE-PLD y el metabolismo de los lípidos.

Biología: Los investigadores utilizan this compound para investigar el papel de las NAE en los procesos celulares, incluida la señalización neuronal y la inflamación.

Medicina: La penetración de la barrera hematoencefálica de this compound lo hace prometedor para posibles aplicaciones terapéuticas, aunque los estudios clínicos están en curso.

Industria: Si bien aún no se utiliza directamente en la industria, comprender la inhibición de NAPE-PLD podría conducir al desarrollo de fármacos.

Comparación Con Compuestos Similares

- La singularidad de LEI-401 radica en su selectividad para NAPE-PLD y su capacidad para cruzar la barrera hematoencefálica.

- Compuestos similares incluyen otros inhibidores de NAPE-PLD, pero ninguno exhibe precisamente el mismo perfil.

Actividad Biológica

LEI-401 is a novel compound identified as a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on emotional behavior, and potential therapeutic implications.

This compound functions primarily by inhibiting NAPE-PLD, which is crucial for the production of NAEs in the central nervous system (CNS). The compound has been shown to reduce NAE levels in neuroblastoma cells and in the brains of freely moving mice. Notably, this reduction does not occur in NAPE-PLD knockout (KO) mice, confirming its on-target effect.

In Vitro and In Vivo Studies

-

In Vitro Studies :

- In Neuro-2a neuroblastoma cells, this compound significantly decreased levels of various NAEs when compared to control cells. This was confirmed through targeted lipidomics and LC-MS analysis.

- The compound exhibited a potent inhibition profile with an IC50 value as low as 0.027 μM for NAPE-PLD activity.

-

In Vivo Studies :

- In wild-type (WT) mice, administration of this compound led to a marked decrease in brain NAE levels, including anandamide.

- Behavioral assays indicated that this compound activated the hypothalamus-pituitary-adrenal (HPA) axis and impaired fear extinction, mimicking effects seen with cannabinoid CB1 receptor antagonists.

Effects on Emotional Behavior

This compound's modulation of NAE levels has significant implications for emotional behavior. The compound's ability to activate the HPA axis suggests a potential role in stress response mechanisms. Behavioral studies indicate that this compound can impair fear extinction, which is critical for understanding anxiety-related conditions.

Case Studies

A recent study explored the effects of this compound on anxiety-like behaviors in mice subjected to stress paradigms. The findings demonstrated that:

- Mice treated with this compound exhibited increased anxiety-like behaviors compared to control groups.

- The administration of a fatty acid amide hydrolase (FAAH) inhibitor reversed some behavioral changes induced by this compound, indicating that NAEs play a protective role in emotional regulation.

Comparative Activity Table

| Compound | Target Enzyme | IC50 (μM) | Effect on Anandamide Levels | Behavioral Impact |

|---|---|---|---|---|

| This compound | NAPE-PLD | 0.027 | Decreased | Impaired fear extinction |

| Control | - | - | Stable | Normal behavior |

Pharmacophore Modeling

Pharmacophore modeling studies have revealed key structural features of this compound that correlate with its biological activity. These studies emphasize the importance of specific molecular interactions necessary for effective inhibition of NAPE-PLD.

Propiedades

IUPAC Name |

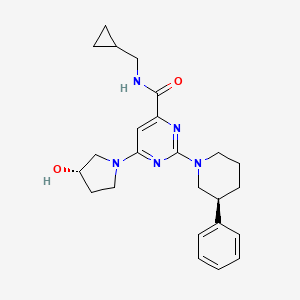

N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHJYPQZBBHOCC-UXHICEINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.